molecular formula C14H22N2OS B2699685 2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide CAS No. 522594-67-8

2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No.: B2699685
CAS No.: 522594-67-8
M. Wt: 266.4
InChI Key: SPXMOCIDRHSDIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The introduction of the amino, cyclohexyl, ethyl, and methyl groups can be achieved through various substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the cyclohexyl group can be added through a Friedel-Crafts alkylation reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-2-carboxamide
  • 2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-sulfonamide
  • 2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxylic acid

Uniqueness

2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. The presence of the cyclohexyl group enhances its hydrophobicity, while the amino and carboxamide groups provide sites for further chemical modification.

Properties

IUPAC Name

2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-3-11-9(2)18-13(15)12(11)14(17)16-10-7-5-4-6-8-10/h10H,3-8,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXMOCIDRHSDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2CCCCC2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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